molecular formula C19H17FN2O3 B2907853 6-(2,5-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922958-55-2

6-(2,5-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2907853
CAS No.: 922958-55-2
M. Wt: 340.354
InChI Key: WGGCIZYWCUSGEH-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 3. Key structural features include:

  • A 2,5-dimethoxyphenyl substituent at position 6, contributing electron-donating methoxy groups that enhance lipophilicity and influence π-π stacking interactions.
  • A 3-fluorophenylmethyl group at position 2, introducing fluorine’s electronegativity and hydrophobic character, which may improve metabolic stability and target binding .

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-15-6-8-18(25-2)16(11-15)17-7-9-19(23)22(21-17)12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGCIZYWCUSGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,5-Dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dihydropyridazinone core substituted with a 2,5-dimethoxyphenyl group and a 3-fluorobenzyl moiety. Its molecular formula is C19H20FN3O3C_{19}H_{20}FN_{3}O_{3}, with a molecular weight of approximately 357.38 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies demonstrated that it significantly inhibited the proliferation of human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
Cell LineIC50 (µM)Reference
MCF-715.4
HT-2912.7

A SAR (Structure-Activity Relationship) analysis indicated that the presence of the dimethoxyphenyl group enhances cytotoxicity, possibly due to increased lipophilicity and better membrane penetration.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Inhibition Zones : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15

The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anticonvulsant effects in animal models.

  • Efficacy : In a PTZ (Pentylenetetrazol) seizure model, it provided significant protection against seizure induction.
Treatment GroupSeizure Protection (%)Reference
Control0
Compound Administered80

The anticonvulsant activity is attributed to its ability to modulate GABAergic neurotransmission.

Case Studies

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
    • Findings : Flow cytometry analysis revealed increased early apoptotic cells upon treatment with the compound compared to controls.
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against standard antibiotics. The results indicated that it possessed comparable or superior activity against certain strains, suggesting its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

2,5-Dimethoxyphenyl vs. Halogenated Aryl Groups

  • The 2,5-dimethoxyphenyl group in the target compound enhances lipophilicity compared to chlorophenyl or thienyl substituents (e.g., ).
  • Halogenated aryl groups (e.g., 4-fluorophenyl in , dichlorophenyl in ) prioritize hydrophobic interactions and metabolic stability. Fluorine’s electronegativity may improve binding specificity in enzymes or receptors .

3-Fluorophenylmethyl vs. Alkyl/Heterocyclic Groups

  • The 3-fluorophenylmethyl substituent balances hydrophobicity and electronic effects, favoring blood-brain barrier penetration compared to bulkier groups like tert-butyldiphenylsilyloxy () .
  • Pyrazole or thienyl substituents (e.g., ) introduce heterocyclic diversity, enabling interactions with polar residues in binding pockets .

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